molecular formula C20H28N2O2 B2641509 3-cyclopentyl-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide CAS No. 955759-16-7

3-cyclopentyl-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide

Katalognummer B2641509
CAS-Nummer: 955759-16-7
Molekulargewicht: 328.456
InChI-Schlüssel: ZLJDVPIVEWJEMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The description of an organic compound usually includes its molecular formula, structural formula, and other identifiers like CAS number, InChI, and SMILES string .


Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis is often optimized to improve yield, reduce cost, and minimize environmental impact .


Molecular Structure Analysis

The molecular structure of an organic compound can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) .


Chemical Reactions Analysis

The reactivity of an organic compound is studied by performing various chemical reactions and observing the products. This can provide information about functional groups present in the molecule .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, density, and reactivity can be determined through various experimental methods .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Safety

3-cyclopentyl-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide (referred to as WR 238605 in the study) has been examined for its pharmacokinetics and safety as an antimalarial drug. It demonstrated greater efficacy and lower toxicity compared to primaquine in preclinical studies. A study involving 48 men showed that the drug had linear kinetics and was well-tolerated, with gastrointestinal disturbances as possible side effects. It features a long absorption phase, slow metabolism, and a half-life of 14 days, making it a promising candidate for further testing as a prophylactic and treatment for malaria (Brueckner et al., 1998).

Cancer Treatment

Ecteinascidin 743 (ET-743), a cytotoxic tetrahydroisoquinoline alkaloid, covalently binds to DNA in the minor groove, showing potential as a cancer treatment. A Phase I study revealed that prolonging the duration of exposure to ET-743 enhances its chemosensitivity in cancer cells. The study also highlighted the schedule-dependent toxicity of the drug, necessitating further research to establish the optimal administration schedule for maximizing its therapeutic potential while maintaining safety (Ryan et al., 2001).

Neurological Studies

Research on Parkinson's disease (PD) indicated that the N-methylation ability for azaheterocyclic amines, including tetrahydroisoquinoline, is higher in patients with PD. This finding could suggest a potential role of N-methylation in the disease's pathogenesis, highlighting the importance of understanding metabolic pathways in neurological conditions (Aoyama et al., 2000).

Safety And Hazards

Safety data sheets (SDS) provide information on the hazards of a chemical, including physical, health, and environmental hazards, as well as precautions for safe handling and use .

Zukünftige Richtungen

Future research on a compound could involve finding new synthetic routes, discovering new reactions, studying its biological activity, or developing applications in fields like medicine, materials science, and chemical engineering .

Eigenschaften

IUPAC Name

3-cyclopentyl-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-2-20(24)22-12-11-16-8-9-18(13-17(16)14-22)21-19(23)10-7-15-5-3-4-6-15/h8-9,13,15H,2-7,10-12,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJDVPIVEWJEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopentyl-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.